[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone
Description
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound features a piperidine ring substituted with an ethyl and hydroxymethyl group, and an indazole moiety attached via a methanone linkage.
Properties
IUPAC Name |
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-16(11-20)5-7-19(8-6-16)15(21)12-3-4-14-13(9-12)10-17-18-14/h3-4,9-10,20H,2,5-8,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVPAOUQIFCFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C2=CC3=C(C=C2)NN=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, an amine, and a ketone react to form the piperidine structure.
Substitution Reactions: The ethyl and hydroxymethyl groups are introduced through substitution reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base.
Indazole Formation: The indazole moiety is synthesized separately, often starting from o-phenylenediamine and a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the piperidine and indazole moieties via a methanone linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone group in the methanone linkage can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Alkyl halides (e.g., ethyl iodide), strong bases (e.g., sodium hydride).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl-substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Indazole derivatives have shown promise in binding to multiple receptors, making them candidates for drug development .
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Indazole derivatives have been explored for their antiviral, anti-inflammatory, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
[4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone: Lacks the ethyl group, which may affect its biological activity.
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-3-yl)methanone: The position of the indazole moiety is different, which can influence its interaction with molecular targets.
Uniqueness
The presence of both the ethyl and hydroxymethyl groups in [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone makes it unique compared to other similar compounds. These groups can enhance its solubility, stability, and interaction with biological targets, potentially leading to improved pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
